N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-22-15-9-7-14(8-10-15)19(21)20-13-16(17-5-3-11-23-17)18-6-4-12-24-18/h3-12,16H,2,13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFEFFWKGYJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The furan rings and benzamide core can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Substitution Patterns
The target compound shares structural motifs with several benzamide derivatives documented in the literature. Key comparisons include:
(a) Benzamide Core Modifications
- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5): This compound replaces the ethoxy group with a sulfamoyl-benzyl(methyl) substituent and incorporates a 1,3,4-oxadiazole ring.
- N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) : A pesticide with a dichlorophenyl group and ethoxymethoxy side chain. The ethoxymethoxy group parallels the ethoxy group in the target compound but introduces additional steric effects .
(b) Heterocyclic Side Chains
- 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) : Features a furan-linked oxadiazole side chain. While the target compound lacks oxadiazole, both share furan moieties, which may confer similar bioavailability or receptor-binding properties .
(c) Aminoalkyl Substituents
- N-[3-(bis(2-hydroxyethyl)amino)phenyl]benzamide: Contains a bis(hydroxyethyl)amino group, contrasting with the bis(furan)ethyl chain in the target compound. The hydroxyethyl groups increase hydrophilicity, likely altering solubility and membrane permeability .
Physicochemical and Pharmacokinetic Properties
A comparative table summarizes key attributes of select analogs:
Key Observations :
- The target compound’s bis(furan)ethyl chain (MW ~357.36) is lighter than LMM5 and LMM11 but heavier than Etobenzanid.
- Ethoxy and methoxy groups (target vs. LMM5/Etobenzanid) influence lipophilicity, with ethoxy being moderately hydrophobic compared to methoxy.
- Furan-containing compounds (target, LMM11) may exhibit improved CNS penetration due to furan’s small size and aromaticity.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may act on proteases similar to other benzamide derivatives that have been studied for their inhibitory effects on viral replication and cancer cell proliferation.
- Antiviral Activity : Preliminary studies suggest that compounds in this class can inhibit viral replication, particularly against alphaviruses. This is critical given the lack of approved treatments for such infections.
- Antitumor Effects : Some analogs of benzamides have demonstrated antitumor properties by inhibiting key pathways in cancer cell metabolism.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the furan and ethoxy groups significantly affect the compound's biological activity. Key findings include:
- Furan Substitution : Variations in the furan substituents can enhance or diminish the compound's potency against specific targets.
- Ethoxy Influence : The presence of the ethoxy group has been associated with improved solubility and stability, which are crucial for effective drug delivery.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Notable findings include:
-
Antiviral Efficacy : A study reported that derivatives similar to this compound exhibited significant antiviral activity with EC50 values in the nanomolar range against CHIKV (Chikungunya virus). This suggests a promising therapeutic potential for treating viral infections.
Compound EC50 (nM) This compound 40 Known inhibitor (NHC) 1000 - Cytotoxicity Tests : In vitro cytotoxicity assays revealed that while some derivatives showed potent antiviral effects, they also exhibited varying degrees of cytotoxicity against human cell lines. This necessitates further optimization to balance efficacy with safety.
- Mechanistic Insights : Research into the mechanism of action has revealed that these compounds may disrupt cellular pathways by inhibiting critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation using coupling agents like HATU or EDCI under anhydrous conditions.
- Functional group modifications , such as nucleophilic substitution for the ethoxy group.
- Purification via column chromatography or recrystallization. Example: Optimized Suzuki-Miyaura coupling in THF with Pd(PPh₃)₄ achieved 85% yield .
Q. How is the structural characterization of this compound performed?
Key techniques include:
Q. What are the primary research applications of this compound?
It is explored in:
- Medicinal chemistry : As a kinase inhibitor scaffold.
- Materials science : For π-conjugated organic electronics.
- Biochemistry : Probing enzyme-substrate interactions (e.g., cytochrome P450 assays) .
Advanced Questions
Q. What experimental design considerations optimize reaction yields?
Critical factors:
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility.
- Catalyst use : Transition-metal catalysts (e.g., Pd) improve coupling efficiency.
- Temperature control : Sensitive steps (e.g., amidation) require low temperatures (-78°C to 0°C). Example: DMF/CH₂Cl₂ (3:1) solvent mixture maximized solubility and yield .
Q. How can computational tools predict biological activity?
Q. How should researchers address contradictions in biological activity data?
Systematic steps:
- Purity verification : HPLC or LC-MS to exclude impurities.
- Dose-response validation : Confirm activity across concentrations.
- Structural analog testing : Compare derivatives to isolate pharmacophoric elements. A 2023 study resolved discrepancies by identifying a minor stereoisomer affecting IC₅₀ .
Q. What strategies enhance compound stability in pharmacological assays?
Q. How does stereoelectronic profiling influence reactivity?
- The ethoxy group activates the benzamide ring for electrophilic substitution.
- Bis(furan) moieties create steric hindrance. DFT calculations show HOMO localization on furan rings, favoring charge-transfer reactions .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
